molecular formula C8H4BrF3O2 B6146309 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetic acid CAS No. 1701870-32-7

2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetic acid

Cat. No.: B6146309
CAS No.: 1701870-32-7
M. Wt: 269
InChI Key:
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Description

2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetic acid is an organic compound that features a phenyl ring substituted with bromine and fluorine atoms, along with a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetic acid typically involves the following steps:

    Bromination: The starting material, 2-fluorophenylacetic acid, undergoes bromination to introduce the bromine atom at the 3-position of the phenyl ring.

    Fluorination: The brominated intermediate is then subjected to fluorination to introduce the fluorine atoms at the 2-position of the phenyl ring and the difluoroacetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate the effects of halogenated phenyl derivatives on biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets and pathways in biological systems. The bromine and fluorine atoms on the phenyl ring can form specific interactions with enzymes or receptors, leading to various biological effects. The difluoroacetic acid moiety can also participate in biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-2-fluorophenylboronic acid: Similar structure but with a boronic acid group instead of a difluoroacetic acid moiety.

    2-fluoro-3-bromophenylacetic acid: Similar structure but lacks the difluoroacetic acid moiety.

    Phenylboronic acid: A simpler compound with a phenyl ring and a boronic acid group.

Uniqueness

2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with the difluoroacetic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

1701870-32-7

Molecular Formula

C8H4BrF3O2

Molecular Weight

269

Purity

95

Origin of Product

United States

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